[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine: is a chemical compound that features a triazole ring substituted with a difluorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic interventions.
Mode of Action
It’s known that compounds with similar structures interact with their targets, leading to changes in cellular processes . The interaction usually involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts under mild conditions. The difluorophenyl group can be introduced via electrophilic aromatic substitution or through the use of difluoromethylation reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and yield. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the difluorophenyl group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, [1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the triazole ring and difluorophenyl group can enhance its binding affinity to biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can improve their thermal stability, chemical resistance, and mechanical properties .
Comparison with Similar Compounds
Similar Compounds
- [1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
- [1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
- [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
- [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. The position of the fluorine atoms on the phenyl ring can significantly impact the electronic properties and steric interactions, making this compound distinct from its analogs .
Properties
IUPAC Name |
[1-(2,5-difluorophenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4/c10-6-1-2-8(11)9(3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCGBFPTDPZJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=C(N=N2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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